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REACTION_CXSMILES
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Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>O1CCOCC1>[NH:12]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)[NH2:13] |f:1.2|
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Name
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|
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Quantity
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30 g
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Type
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reactant
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|
Smiles
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ClC1=NC=C(C(=O)O)C=C1
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Name
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|
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Quantity
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29 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
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Quantity
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134 mL
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Type
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reactant
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|
Smiles
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O.NN
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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the resulting suspension was stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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|
Details
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The mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
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the precipitate was filtered
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Type
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FILTRATION
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|
Details
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The resulting suspension was filtered
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Type
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DISSOLUTION
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Details
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The precipitate was dissolved in water (300 mL)
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Type
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ADDITION
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Details
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HCl (6N) was added until pH=1
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Type
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FILTRATION
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|
Details
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The solids were collected by filtration
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Type
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CUSTOM
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|
Details
|
dried in vacuum
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Reaction Time |
30 min |
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Name
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|
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Type
|
product
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|
Smiles
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N(N)C1=NC=C(C(=O)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.65 g | |
| YIELD: PERCENTYIELD | 57.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.5% |
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |